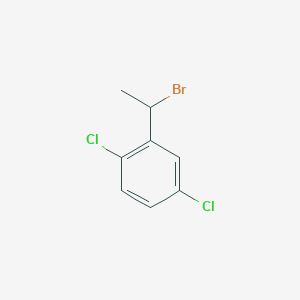

2-(1-Bromoethyl)-1,4-dichlorobenzene

Description

BenchChem offers high-quality 2-(1-Bromoethyl)-1,4-dichlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Bromoethyl)-1,4-dichlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-bromoethyl)-1,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQSVHIDXSWAKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(1-Bromoethyl)-1,4-dichlorobenzene chemical structure and properties

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

2-(1-Bromoethyl)-1,4-dichlorobenzene (systematically 1-bromo-1-(2,5-dichlorophenyl)ethane) is a highly reactive benzylic electrophile used as a critical building block in the synthesis of agrochemicals and pharmaceutical intermediates. Its structure features a lipophilic 2,5-dichlorophenyl core attached to a secondary alkyl bromide, making it a potent alkylating agent for introducing the 1-(2,5-dichlorophenyl)ethyl moiety—a pharmacophore often explored in antifungal azoles and kinase inhibitors to modulate metabolic stability and lipophilicity.

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol via radical bromination, and a strategic overview of its reactivity profile.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

The compound is a chiral molecule typically synthesized and used as a racemate. The presence of two chlorine atoms on the aromatic ring significantly increases lipophilicity (

Table 1: Physicochemical Specifications

| Property | Data | Note |

| IUPAC Name | 1-Bromo-1-(2,5-dichlorophenyl)ethane | Alternate: 2-(1-Bromoethyl)-1,4-dichlorobenzene |

| CAS Number | Derivative of 54484-63-8 | Precursor CAS: 1,4-Dichloro-2-ethylbenzene |

| PubChem CID | 43141463 | |

| Molecular Formula | ||

| Molecular Weight | 253.95 g/mol | |

| Appearance | Pale yellow liquid or low-melting solid | Tendency to darken upon storage (decomposition) |

| Boiling Point | ~135–140°C @ 15 mmHg (Predicted) | High boiling point due to halogen mass |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Hydrolytically unstable in water |

| Reactivity Class | Benzylic Halide / Lachrymator | Handle with extreme caution |

Synthetic Methodology: Radical Bromination

The most robust route to 2-(1-bromoethyl)-1,4-dichlorobenzene is the Wohl-Ziegler bromination of the commercially available precursor, 1,4-dichloro-2-ethylbenzene.

Mechanistic Pathway

The reaction proceeds via a free-radical chain mechanism. The choice of N-Bromosuccinimide (NBS) over elemental bromine is critical to maintain a low concentration of

Figure 1: Radical bromination pathway. The benzylic radical is stabilized by the aromatic ring, ensuring regioselectivity at the alpha-carbon.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-(1-bromoethyl)-1,4-dichlorobenzene on a 50 mmol scale.

Reagents:

-

1,4-Dichloro-2-ethylbenzene (8.75 g, 50 mmol)

-

N-Bromosuccinimide (NBS) (9.8 g, 55 mmol, 1.1 eq) - Recrystallize from water if yellow.

-

AIBN (Azobisisobutyronitrile) (0.41 g, 2.5 mmol, 5 mol%)

-

Solvent:

or Trifluorotoluene (

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (

or Ar). -

Charge: Add the ethylbenzene precursor and solvent. Stir to dissolve.

-

Addition: Add NBS and AIBN. Note: NBS is denser than the solvent and will sink initially.[2]

-

Reaction: Heat the mixture to reflux (approx. 80-100°C depending on solvent).

-

Monitoring (Validation): Monitor via TLC (Hexanes/EtOAc 9:1) or

NMR.-

Endpoint: Disappearance of the ethyl

quartet (~2.7 ppm) and appearance of the methine

-

-

Workup: Cool to

to precipitate succinimide completely. Filter off the solids. -

Purification: Concentrate the filtrate. The crude oil is often pure enough for subsequent alkylations. If necessary, purify via rapid silica plug filtration (avoid long exposure to silica as benzylic bromides can hydrolyze).

Reactivity Profile & Mechanism

The secondary benzylic bromide motif dictates the reactivity. The molecule is a "chameleon" electrophile, capable of reacting via

Nucleophilic Substitution Map

- (Bimolecular): Favored by strong, non-bulky nucleophiles (e.g., thiols, azides, primary amines) in polar aprotic solvents (DMF, MeCN). The steric bulk of the ortho-chloro group may slightly retard the rate compared to non-substituted analogs.

- (Unimolecular): Favored by weak nucleophiles (e.g., alcohols, water) or Lewis Acid catalysis. The resulting carbocation is destabilized inductively by the electron-withdrawing chloro groups but stabilized by resonance.

-

Elimination (E2): A major competing side reaction. Strong bases (e.g.,

,

Figure 2: Divergent reactivity pathways. Control of basicity is crucial to prevent styrene formation.

Applications in Drug Development

The 1-(2,5-dichlorophenyl)ethyl moiety is a scaffold often utilized to optimize Lipophilic Efficiency (LipE) .

-

Azole Antifungals: The structure mimics the pharmacophore found in azole antifungals (e.g., analogs of Luliconazole or Eberconazole). The dichlorophenyl ring provides metabolic stability against CYP450 oxidation, while the ethyl linker introduces chirality that can be exploited for target selectivity.

-

Reaction:

-alkylation of imidazole or 1,2,4-triazole using

-

-

Kinase Inhibitors: Used to introduce hydrophobic bulk into the ATP-binding pocket of kinases. The ortho-chloro substitution forces the ethyl group out of the aromatic plane, creating a specific 3D vector that can probe hydrophobic pockets.

Handling, Safety & Stability

-

Lachrymator: Like benzyl bromide, this compound is a potent lachrymator. It attacks mucous membranes. All operations must occur in a functioning fume hood.

-

Corrosive: Hydrolysis releases HBr. Glassware should be rinsed with a bicarbonate solution immediately after use.

-

Storage: Store at

under inert gas. The compound degrades upon exposure to light and moisture (turning green/black).

References

-

PubChem. "2-(1-bromoethyl)-1,4-dichlorobenzene (CID 43141463)." National Library of Medicine. [Link]

- Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 1948, 43 (2), pp 271–317.

-

Master Organic Chemistry. "N-Bromosuccinimide (NBS) as a Reagent." [Link]

Sources

Technical Guide: Reactivity & Synthesis of Dichlorobenzyl Bromides

Content Type: Technical Whitepaper Subject: 2,4-, 2,6-, and 3,4-Dichlorobenzyl Bromides Audience: Medicinal Chemists, Process Chemists, and HSE Officers

Executive Summary: The "Dichloro" Advantage

In medicinal chemistry, the dichlorobenzyl moiety is a privileged pharmacophore, ubiquitous in antifungal agents (e.g., Miconazole, Econazole) and select kinase inhibitors. The addition of two chlorine atoms to the benzyl ring serves a dual purpose:

-

Metabolic Stability: The electron-withdrawing nature of chlorine deactivates the ring toward cytochrome P450 oxidation.

-

Lipophilicity: It significantly increases

, facilitating membrane permeability.

However, the specific substitution pattern (2,4- vs. 2,6- vs. 3,4-) dictates the chemical reactivity of the benzylic bromide precursor. This guide analyzes the steric and electronic interplay that governs the nucleophilic substitution (

The Reactivity Matrix: Sterics vs. Electronics

The reactivity of benzylic bromides is governed by the stability of the transition state. While the benzylic position is generally activated for both

Electronic Effects (Hammett Correlation)

Chlorine is inductively electron-withdrawing (

-

Impact on

: Destabilizes the carbocation intermediate. Dichlorobenzyl bromides react slower in -

Impact on

: Increases the electrophilicity of the benzylic carbon, potentially accelerating reaction rates with strong nucleophiles, provided sterics are not prohibitive.

Steric Effects (The Ortho-Wall)

-

3,4-Dichloro: Minimal steric hindrance. Reacts rapidly via

. -

2,4-Dichloro: One ortho-chlorine provides moderate hindrance. The standard "workhorse" for alkylations.

-

2,6-Dichloro: Two ortho-chlorines create a "steric fortress." The nucleophile's approach vector (180° to the C-Br bond) is severely obstructed.

reactions are sluggish and often require elevated temperatures or smaller nucleophiles.

Visualization: Reactivity Decision Tree

The following diagram outlines the mechanistic pathway based on substitution patterns.

Figure 1: Mechanistic decision tree illustrating how steric hindrance at the ortho-positions dictates the kinetic profile of nucleophilic substitution.

Comparative Kinetic Data

The following table summarizes the relative reactivity profiles expected under standard

| Substrate | Electronic Effect ( | Steric Hindrance ( | Relative | Primary Risk |

| Benzyl Bromide | Neutral | None | 1.0 (Reference) | Volatility |

| 3,4-Dichlorobenzyl | Strong Withdrawal | Low | ~1.2 - 1.5 | Exotherms |

| 2,4-Dichlorobenzyl | Strong Withdrawal | Moderate | ~0.6 - 0.8 | Side-reactions |

| 2,6-Dichlorobenzyl | Strong Withdrawal | Severe | < 0.05 | Incomplete Rxn |

Note: Relative rates are approximate and solvent-dependent. In polar aprotic solvents (DMF, DMSO), the electronic activation of 3,4-dichloro dominates. In protic solvents, the rate depression is more severe.

Synthesis & Purification Protocols

The "Clean" Route: Alcohol to Bromide

While radical bromination of dichlorotoluenes (Wohl-Ziegler reaction) is common industrially, it often yields benzylidene dibromide impurities that are difficult to separate. For pharmaceutical applications, converting the alcohol is preferred.

Protocol: Synthesis of 2,4-Dichlorobenzyl Bromide Target Scale: 10 mmol

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

. -

Reagents:

-

2,4-Dichlorobenzyl alcohol (1.77 g, 10 mmol)

-

Dichloromethane (DCM, anhydrous, 30 mL)

-

Phosphorus Tribromide (

, 1.0 mL, 10.5 mmol)

-

-

Execution:

-

Dissolve alcohol in DCM and cool to 0°C (ice bath).

-

Critical Step: Add

dropwise over 15 minutes. Caution: Reaction is exothermic. -

Allow to warm to room temperature (RT) and stir for 2 hours.

-

-

Validation (Self-Validating Step):

-

Perform TLC (10% EtOAc/Hexanes). Product

will be significantly higher (~0.8) than starting material (~0.3). -

Quench Criteria: Do not quench until starting alcohol is non-detectable by UV.

-

-

Workup:

-

Pour mixture into ice-cold saturated

(slowly, gas evolution). -

Extract with DCM (

mL). Dry over -

Concentrate in vacuo (Note: Product is a lachrymator; use a bleach trap on the rotovap exhaust).

-

Workflow Visualization

Figure 2: Step-by-step workflow for the conversion of dichlorobenzyl alcohol to bromide, highlighting the critical TLC control point.

Safety & Handling: The Lachrymator Factor

Benzylic bromides are potent alkylating agents and severe lachrymators (tear gas agents). They react with transient receptor potential (TRP) channels in sensory nerves.

Mandatory Safety Protocol:

-

Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

-

Decontamination Solution: Prepare a "Quench Mix" of 10% ethanolamine in ethanol or 1M aqueous NaOH.

-

Why? Water alone hydrolyzes benzylic bromides too slowly. An amine or hydroxide rapidly converts the bromide to a non-volatile amine or alcohol.

-

-

Spill Management:

-

Do NOT wipe up with paper towels (increases surface area and evaporation).

-

Cover spill with Quench Mix, wait 10 minutes, then absorb with vermiculite.

-

References

-

Electronic Effects in Benzylic Systems

- Hammett Equation and Benzylic Reactivity. Chemistry LibreTexts.

-

Synthesis & Safety Data

- 2,4-Dichlorobenzyl bromide - PubChem Compound Summary.

-

Steric Hindrance in

Reactions:- Structure of the Alkyl Halide and Reaction R

-

Medicinal Chemistry Applications

- Structure-Activity Relationships of Imidazole Antifungals. (General Reference to Miconazole/Econazole synthesis).

Physical properties of 1,4-dichloro-2-(1-bromoethyl)benzene

An In-Depth Technical Guide on the Physical Properties and Handling of 1,4-Dichloro-2-(1-bromoethyl)benzene

Part 1: Executive Technical Summary

Compound Identity:

-

IUPAC Name: 1,4-dichloro-2-(1-bromoethyl)benzene

-

Synonyms: 1-Bromo-1-(2,5-dichlorophenyl)ethane;

-Bromo-2,5-dichloroethylbenzene. -

Molecular Formula:

-

Molecular Weight: 253.95 g/mol

-

Core Structure: A benzene ring substituted with two chlorine atoms at the para positions (1,4) and a reactive 1-bromoethyl group at the ortho position (2).

Scientific Context: 1,4-dichloro-2-(1-bromoethyl)benzene is a specialized benzylic bromide intermediate. Unlike stable end-product solvents (e.g., dichlorobenzene), this compound is a transient electrophile used primarily in the synthesis of complex agrochemicals and pharmaceutical scaffolds. Its value lies in the 1-bromoethyl motif , which serves as a "chiral handle" (typically generated as a racemate) for nucleophilic substitution reactions, allowing the attachment of the 2,5-dichlorophenyl moiety to amines, thiols, or alkoxides.

Part 2: Physical & Chemical Properties

As a Senior Application Scientist, it is critical to distinguish between idealized database values and the observed properties in a working laboratory environment. Due to its high reactivity, this compound is rarely isolated in >99% purity without immediate use or cryogenic storage.

Table 1: Physicochemical Profile[1][2]

| Property | Value (Experimental/Predicted*) | Technical Insight |

| Physical State | Viscous Liquid or Low-Melting Solid | Often appears as a pale yellow oil due to trace impurities; pure form may crystallize near RT. |

| Boiling Point | ~255–260 °C (at 760 mmHg) | Warning: Decomposes before boiling at atm pressure. Distill only under high vacuum (<1 mmHg). |

| Melting Point | ~25–35 °C (Estimated) | Isomeric impurities (from precursor synthesis) often depress the MP, keeping it liquid. |

| Density | ~1.55 – 1.60 g/cm³ | Significantly denser than water due to heavy halogen load (Br + 2Cl). |

| Refractive Index | High refractive index characteristic of halogenated aromatics. | |

| Solubility | Soluble in DCM, THF, Toluene | Hydrophobic. Reacts with protic solvents (MeOH, Water) over time (solvolysis). |

| Flash Point | >110 °C (Predicted) | Combustible, but thermal instability is the primary hazard. |

| Chirality | Racemic (1:1 | The benzylic carbon is a stereocenter. Radical synthesis yields a racemate.[1] |

*Note: Where specific experimental literature is proprietary, values are derived from quantitative structure-property relationships (QSPR) of the close analog 1-bromoethyl-4-chlorobenzene.

Reactivity Profile (The "Benzylic" Factor)

The 1-bromoethyl group is activated by the aromatic ring. This makes the C-Br bond weaker than an aryl bromide but more stable than an alkyl bromide.

-

Lachrymator: Like benzyl bromide, this compound releases vapor that is a potent eye and respiratory irritant.

-

Thermal Instability: Above 60°C, it is prone to elimination of HBr, generating the corresponding styrene derivative (1,4-dichloro-2-vinylbenzene), which can polymerize.

Part 3: Synthesis & Characterization Strategy

The standard industrial and research route is the Wohl-Ziegler Bromination . This protocol relies on the radical substitution of the ethyl precursor.

Experimental Protocol: Radical Bromination

1. Precursor Selection: Start with 1,4-dichloro-2-ethylbenzene (CAS 54484-63-8).[2][3] Purity of the starting material is critical; isomers (e.g., 1,2-dichloro-4-ethylbenzene) will carry through and are difficult to separate later.

2. Reagents:

-

Bromine Source:

-Bromosuccinimide (NBS).[4][5] Why? NBS maintains a low, steady concentration of -

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[4]

-

Solvent: Carbon Tetrachloride (

) or Trifluorotoluene (greener alternative).

3. Step-by-Step Workflow:

-

Dissolution: Dissolve 1 eq. of 1,4-dichloro-2-ethylbenzene in anhydrous solvent (0.5 M concentration).

-

Addition: Add 1.05 eq. of NBS and 0.05 eq. of AIBN.

-

Activation: Heat to reflux (approx. 75-80°C). The reaction is often initiated by a high-intensity visible light source (flood lamp) to promote homolysis.

-

Monitoring: Monitor by TLC or GC. Look for the disappearance of the ethyl precursor. Caution: Over-reaction leads to the gem-dibromide.

-

Workup: Cool to 0°C to precipitate succinimide byproduct. Filter.

-

Purification: Concentrate the filtrate. If the oil is colored (orange/brown), wash with sodium thiosulfate to remove free bromine. Do not distill at atmospheric pressure.

Visualization: Synthesis & Degradation Pathway

Caption: Figure 1. Wohl-Ziegler radical bromination pathway showing the critical synthesis step and potential thermal degradation route.

Part 4: Handling, Stability, and Safety

1. Storage Protocol (Self-Validating System):

-

Temperature: Store at -20°C. At room temperature, the compound slowly turns brown, indicating HBr release.

-

Stabilizer: Add copper wire or trace silver wool to the vial to scavenge free halides.

-

Container: Amber glass with a PTFE-lined cap. Light accelerates the radical decomposition of the C-Br bond.

2. Safety Hazards:

-

Skin/Eye: Severe irritant. The benzylic bromide moiety alkylates DNA and proteins. Use double nitrile gloves and work strictly in a fume hood.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the electrophile.

Part 5: Applications in Drug Development

This molecule acts as a linchpin intermediate . The bromine atom is a "good leaving group" (

Key Reactions:

-

Amination: Reaction with primary/secondary amines (

mechanism) to form benzylic amines.-

Note: Due to steric hindrance from the ortho-chloro group, these reactions require higher temperatures or polar aprotic solvents (DMF, DMSO).

-

-

Etherification: Reaction with phenols or alcohols to create ether linkages, common in agrochemical fungicides.

Visualization: Reactivity Logic

Caption: Figure 2. Divergent synthesis pathways utilizing the electrophilic benzylic carbon for scaffold construction.

References

-

Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 43(2), 271–317.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Wohl-Ziegler kinetics).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43141463, 2-(1-bromoethyl)-1,4-dichlorobenzene.

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet for (1-Bromoethyl)benzene (Analogous Hazard Data).

- Togo, H., & Katohgi, M. (2001). "Synthetic uses of organohypervalent iodine compounds through radical pathways." Synlett, 2001(05), 0565-0581.

Sources

- 1. brainly.com [brainly.com]

- 2. Benzene, 1,4-dichloro-2-ethyl- | C8H8Cl2 | CID 521513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1,4-dichloro-2-ethyl- (CAS 54484-63-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

Methodological & Application

Using 2-(1-bromoethyl)-1,4-dichlorobenzene as an ATRP initiator

Application Note: Precision Synthesis of Heterotelechelic Polystyrene using 2-(1-bromoethyl)-1,4-dichlorobenzene

Part 1: Strategic Overview

2-(1-bromoethyl)-1,4-dichlorobenzene represents a specialized class of "dual-function" Atom Transfer Radical Polymerization (ATRP) initiators. Unlike generic alkyl halides, this molecule offers two distinct strategic advantages for drug delivery systems and advanced materials engineering:

-

Kinetic Mimicry: The 1-bromoethyl moiety structurally mimics the dormant chain end of polystyrene. This ensures that the initiation rate constant (

) is nearly identical to the propagation rate constant ( -

Orthogonal Functionality: The 1,4-dichlorobenzene motif remains chemically inert during the radical polymerization process. However, it serves as a latent "chemical handle" for post-polymerization modification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling the precise attachment of the polymer to drug conjugates, fluorescent tags, or surfaces without disturbing the bromine chain end.

Part 2: Mechanism of Action

The control in ATRP relies on the dynamic equilibrium between active propagating radicals and dormant halide-capped chains.

Key Mechanistic Insight:

The secondary benzylic bromide in this initiator undergoes rapid homolytic cleavage catalyzed by the Cu(I) complex. Because the carbon-halogen bond strength in the initiator is energetically similar to that of the growing polystyrene chain end, initiation is efficient (

Figure 1: The ATRP equilibrium cycle. The initiator (R-Br) is activated by Cu(I) to form a radical (R•), which adds monomer before being reversibly deactivated by Cu(II).

Part 3: Experimental Protocol

Materials & Reagents Preparation

| Reagent | Role | Preparation/Purification Requirement |

| Styrene | Monomer | CRITICAL: Pass through a basic alumina column to remove tert-butylcatechol (inhibitor). Degas immediately before use. |

| 2-(1-bromoethyl)-1,4-dichlorobenzene | Initiator | Use as received if purity >98%. If yellow, recrystallize from cold hexane. |

| CuBr | Catalyst | Purify by stirring in glacial acetic acid, washing with ethanol/ether, and drying under vacuum. Store under Argon. |

| PMDETA | Ligand | Distill over CaH₂ if amine odor is pungent; otherwise use high-purity grade. |

| Anisole | Solvent | High boiling point internal standard. Degas via sparging. |

Protocol: Bulk ATRP of Styrene (Target DP = 100)

Safety Note: Perform all steps in a fume hood. Styrene is volatile; CuBr is air-sensitive.

Step-by-Step Methodology:

-

Stoichiometry Calculation: Target Ratio: [Monomer] : [Initiator] : [CuBr] : [PMDETA] = 100 : 1 : 1 : 1

-

Styrene (MW 104.15): 10.42 g (100 mmol)

-

Initiator (MW ~253.9): 254 mg (1 mmol)

-

CuBr (MW 143.45): 143 mg (1 mmol)

-

PMDETA (MW 173.3): 173 mg (1 mmol)

-

-

Schlenk Flask Assembly:

-

Add the solid CuBr (143 mg) to a dry Schlenk flask containing a magnetic stir bar.

-

Seal with a rubber septum and cycle vacuum/Nitrogen (3x) to remove oxygen.[1]

-

-

Solution Preparation:

-

In a separate vial, dissolve the Initiator (254 mg) in degassed Styrene (10.42 g).

-

Add PMDETA (173 mg) to this monomer/initiator mixture. Note: The ligand is added to the monomer to ensure solubility before contacting the copper.

-

-

Transfer & Degassing (Freeze-Pump-Thaw):

-

Syringe the liquid mixture into the Schlenk flask containing the CuBr.

-

Freeze: Immerse flask in liquid nitrogen until solid.

-

Pump: Apply high vacuum (10-20 min).

-

Thaw: Close vacuum, thaw in warm water.

-

Repeat: Perform 3 complete cycles. This is the most critical step to prevent oxidation of Cu(I) to Cu(II).

-

-

Polymerization:

-

Backfill with Nitrogen.

-

Immerse flask in an oil bath preheated to 110°C .

-

Observation: The solution should turn a dark green/brown color, indicating the formation of the Cu(II) deactivator complex (necessary for control). If it turns bright blue/green immediately, oxygen ingress has occurred (terminate).

-

-

Quenching & Purification:

-

Stop reaction after ~4-6 hours (approx. 60% conversion).

-

Expose to air (oxidizes Cu(I) to Cu(II)) and dilute with THF.

-

Pass through a neutral alumina column to remove the copper catalyst (solution turns from green to clear).

-

Precipitate into 10-fold excess cold methanol. Filter and dry under vacuum.[1]

-

Figure 2: Experimental workflow for the ATRP synthesis of dichlorobenzene-functionalized polystyrene.

Part 4: Data Analysis & Validation

To validate the "living" nature of the polymerization, samples should be taken at intervals (via degassed syringe) for GPC and NMR analysis.

Expected Results Table:

| Parameter | Theoretical Value | Experimental Acceptance Range | Method of Verification |

| Mn (Number Avg MW) | Linear vs. Conversion | Linear Slope ( | GPC (THF, PS Stds) |

| Dispersity (Đ) | < 1.10 | 1.05 – 1.20 | GPC |

| End-Group Fidelity | 100% | > 95% | ¹H NMR (Look for CH-Br shift ~4.4-4.6 ppm) |

| Initiation Efficiency ( | 1.0 | 0.9 – 1.0 |

¹H NMR Diagnostic Signals (CDCl₃):

-

6.9 - 7.2 ppm: Aromatic protons of Polystyrene main chain.

-

4.4 - 4.6 ppm: Methine proton adjacent to bromine at the chain end (-CH (Ph)-Br).

-

7.3 - 7.5 ppm: Distinct aromatic signals from the 1,4-dichlorobenzene initiator fragment (may be obscured by polymer overlap at high MW, best seen in oligomers).

Part 5: Post-Polymerization Functionalization

The unique advantage of this initiator is the 1,4-dichlorobenzene head group. While aryl chlorides are less reactive than bromides/iodides, they can be activated using specialized phosphine ligands (e.g., Buchwald ligands like S-Phos or X-Phos).

Application Example: Suzuki Coupling to Phenylboronic Acid

-

Dissolve Polymer-Cl₂ in Toluene/Water.

-

Add Phenylboronic acid (3 equiv per Cl), K₃PO₄ (base).

-

Catalyst: Pd(OAc)₂ + S-Phos (dialkylbiaryl phosphine).

-

Heat to 90°C for 24h.

-

Result: Conversion of the inert head group into a functional biaryl unit, useful for attaching the polymer to rigid frameworks or surfaces.

References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link

-

Tsarevsky, N. V., & Matyjaszewski, K. (2007). "Green" Atom Transfer Radical Polymerization: From Process Design to Preparation of Well-Defined Materials. Chemical Reviews, 107(6), 2270–2299. Link

-

Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization.[1][2][3][4] Progress in Polymer Science, 26(3), 337-377.[2] Link

-

Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-Catalyzed Living Radical Polymerization. Chemical Reviews, 101(12), 3689–3746. Link

Sources

Application Note: Nucleophilic Substitution of 2-(1-bromoethyl)-1,4-dichlorobenzene

Executive Summary & Strategic Importance

2-(1-bromoethyl)-1,4-dichlorobenzene (CAS: 142013-66-9) represents a specialized class of

-

High Reactivity: The benzylic position is activated for substitution.[1]

-

Steric/Electronic Deactivation: The ortho-chloro substituent (C1) imposes significant steric hindrance to

pathways and inductively destabilizes the cationic transition states of

This Application Note provides optimized protocols for transforming this halide into high-value chiral amines, ethers, and nitriles—critical intermediates for agrochemicals (e.g., SDHI fungicides) and active pharmaceutical ingredients (APIs).

Mechanistic Analysis: The "Ortho-Chloro" Effect[2]

To design successful protocols, one must understand the competing pathways dictated by the 1,4-dichloro substitution pattern.

Reaction Coordinate & Selectivity

The 1-bromoethyl group allows for both

-

Suppression: The Van der Waals radius of the ortho-Cl blocks the optimal 180° backside attack trajectory, significantly reducing

-

Elimination Risk (

): Due to the steric bulk, basic nucleophiles (e.g., alkoxides) preferentially abstract the

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation between productive substitution and parasitic elimination, highlighting the critical role of solvent and nucleophile choice.

Figure 1: Mechanistic divergence driven by nucleophile strength and solvent polarity. The ortho-Cl favors carbocation formation or elimination over direct displacement unless specific "soft" nucleophiles are used.

Optimized Experimental Protocols

Protocol A: Synthesis of 1-(2,5-dichlorophenyl)ethylamine (Azide Method)

Application: Introduction of a chiral amine moiety with minimal elimination side-products.

Rationale: The azide ion (

Materials

-

Substrate: 2-(1-bromoethyl)-1,4-dichlorobenzene (1.0 eq)

-

Reagent: Sodium Azide (

) (1.5 eq) -

Solvent: DMF (Anhydrous) or DMSO

-

Workup: Ethyl Acetate, Brine,

Step-by-Step Methodology

-

Preparation: Dissolve 2-(1-bromoethyl)-1,4-dichlorobenzene (10 mmol) in anhydrous DMF (20 mL).

-

Note: DMF accelerates the reaction via cation solvation, enhancing the nucleophilicity of the azide anion.

-

-

Addition: Add Sodium Azide (15 mmol, 0.975 g) in a single portion.

-

Safety:

is toxic and shock-sensitive. Use plastic spatulas.

-

-

Reaction: Stir the suspension at 40–50°C for 4–6 hours.

-

Control: Do not exceed 60°C. Higher temperatures promote elimination to the styrene derivative.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The bromide spot (

) should disappear; the azide product appears slightly lower. -

Quench: Pour the mixture into ice-cold water (100 mL).

-

Caution: Ensure no acid is present to prevent

formation.

-

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with water ( -

Reduction (In situ or Isolated): The resulting organic azide can be reduced to the amine via Staudinger reduction (

) or Hydrogenation (

Yield Expectation: 85–92% (Azide intermediate).

Protocol B: Hydrolytic Conversion to 1-(2,5-dichlorophenyl)ethanol

Application: Synthesis of chiral alcohols or resolution intermediates.

Rationale: Solvolysis exploits the stability of the benzylic carbocation (

Methodology

-

Solvent System: Prepare a mixture of Acetone/Water (70:30 v/v).

-

Expert Insight: Acetone solubilizes the organic halide; water acts as the nucleophile.

-

-

Reaction: Reflux the substrate (5 mmol) in the solvent mixture (25 mL) for 8–12 hours.

-

Buffering: Add

(1.1 eq) to neutralize the HBr generated. This prevents acid-catalyzed polymerization of any styrene byproduct formed.

-

-

Workup: Evaporate acetone under reduced pressure. Extract the aqueous residue with DCM.

-

Purification: Silica gel chromatography is often required to separate the alcohol from the styrene elimination product (typically 5–10% formation).

Protocol C: Cyanation via Phase Transfer Catalysis (PTC)

Application: Carbon chain extension (C-C bond formation). Rationale: Cyanide is a strong base. Homogeneous conditions lead to massive elimination. PTC allows the reaction to occur in the organic phase with a "naked" cyanide ion, favoring substitution.

Materials

-

Aqueous Phase: NaCN (2.0 eq) in Water (minimal volume).

-

Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

Methodology

-

Biphasic Setup: Dissolve substrate in Toluene. Add the concentrated aqueous NaCN solution.

-

Catalysis: Add TBAB. Vigorously stir (high shear mixing is critical).

-

Temperature: Maintain at 40°C.

-

Outcome: The lipophilic quaternary ammonium cation transports

into the toluene, where it reacts rapidly with the bromide. The water layer solvates the leaving group (

Quantitative Data Summary

The following table summarizes reaction parameters and expected outcomes based on nucleophile choice for this specific substrate.

| Nucleophile (Reagent) | Solvent | Mechanism | Major Product | Side Product (Impurity) | Typical Yield |

| Azide ( | DMF | Alkyl Azide | Styrene (<3%) | >90% | |

| Water ( | Acetone/H2O | Alcohol | Styrene (5-10%) | 75-80% | |

| Cyanide ( | Toluene/H2O (PTC) | Nitrile | Styrene (10-15%) | 70-85% | |

| Methoxide ( | Methanol | Styrene | Ether (Minor) | N/A (Elimination Dominates) |

Troubleshooting & Critical Parameters

Controlling the Elimination Pathway

The formation of 2,5-dichlorostyrene is the primary failure mode.

-

Temperature: Keep reactions below 60°C. The activation energy for elimination is generally higher than substitution.

-

Basicity: Avoid hard bases (

,

Stereochemical Integrity

If starting with enantiopure bromide:

- Conditions (Azide/DMF): Expect high inversion of configuration (Walden Inversion).

- Conditions (Hydrolysis): Expect racemization.

-

Impact of Ortho-Cl: The steric bulk may prevent perfect inversion by distorting the transition state, leading to slight racemization even under

conditions.

References

-

Mechanistic Foundations

- Streitwieser, A. (2018). Solvolytic Displacement Reactions. McGraw-Hill.

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

Specific Reactivity of Ortho-Substituted Benzylic Halides

-

Azidation Protocols

-

Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-337.

-

- Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. (2012). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.

Sources

- 1. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. The Effect of Substituents on Orientation | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Friedel-Crafts alkylation using 2-(1-bromoethyl)-1,4-dichlorobenzene

Application Note: Precision Friedel-Crafts Alkylation using 2-(1-bromoethyl)-1,4-dichlorobenzene

Executive Summary & Chemical Context

This guide details the protocol for utilizing 2-(1-bromoethyl)-1,4-dichlorobenzene (Structure 1 ) as an electrophile in Friedel-Crafts alkylation.[1][2] Unlike simple benzyl halides, this substrate presents a unique "push-pull" challenge:

-

Secondary Benzylic Center: Highly reactive towards ionization (

pathway) but prone to -

Ortho-Chloro Sterics: The chlorine atom at position 1 creates steric hindrance, impacting the approach of the nucleophile.

-

Ring Deactivation: The 1,4-dichloro substitution pattern effectively prevents the starting material from acting as a nucleophile, eliminating the common side reaction of "self-alkylation" (polymerization of the starting material).

Target Audience: Synthetic chemists optimizing the synthesis of 1,1-diarylethanes for pharmacophores or agrochemical intermediates.[1][2]

Mechanistic Pathway & Critical Control Points[1][2]

To achieve high yield, one must navigate the competition between the desired Substitution (

Figure 1: Reaction Pathway and Competing Mechanisms

Caption: The central carbocation is the pivot point. Low temperature favors the green path (Substitution); high temperature favors the red dashed path (Elimination).

Experimental Strategy: Catalyst Selection

The choice of Lewis Acid (LA) is dictated by the nucleophilicity of the reacting arene. Do not use AlCl

| Nucleophile Type | Example Arenes | Recommended Catalyst | Solvent System | Temperature |

| Electron-Rich | Anisole, Xylene, Mesitylene | ZnCl | DCM or Neat | 0°C to RT |

| Neutral | Benzene, Toluene, Halobenzenes | AlCl | Nitromethane or DCM | 0°C to 40°C |

| Deactivated | Dichlorobenzene | AlCl | Nitrobenzene | > 60°C |

Detailed Protocol: Alkylation of Benzene (Standard Method)

This protocol describes the coupling of 2-(1-bromoethyl)-1,4-dichlorobenzene with Benzene using Aluminum Chloride.[1][2]

Reagents & Equipment

-

Substrate: 2-(1-bromoethyl)-1,4-dichlorobenzene (1.0 equiv, 10 mmol, ~2.54 g).

-

Nucleophile/Solvent: Anhydrous Benzene (10-15 equiv).[1][2] Note: Excess benzene acts as solvent and prevents polyalkylation.[1][2]

-

Catalyst: Anhydrous AlCl

(powder, 0.5 equiv).[1] Note: Sub-stoichiometric amounts often suffice for benzylic halides.[1][2] -

Apparatus: 3-neck round bottom flask, N

inlet, drying tube (CaCl

Step-by-Step Procedure

-

System Preparation:

-

Flame-dry the glassware under vacuum and backfill with Nitrogen.[1]

-

Charge the flask with Benzene (20 mL) and cool to 0°C in an ice bath.

-

-

Catalyst Activation:

-

Add AlCl

(0.67 g, 5 mmol) in one portion. Stir for 10 minutes. The suspension may turn slightly yellow/orange.

-

-

Substrate Addition (Critical Step):

-

Dissolve the Substrate (2.54 g) in a minimal amount of Benzene (5 mL).

-

Add this solution dropwise to the catalyst suspension over 30 minutes.

-

Reasoning: Slow addition keeps the concentration of the carbocation low, minimizing dimerization and controlling the exotherm (HBr evolution).

-

-

Reaction Monitoring:

-

Maintain temperature at 0–5°C for 1 hour, then allow to warm to Room Temperature (RT).

-

TLC Check: (Hexane/EtOAc 9:1). The starting material (high Rf) should disappear.

-

Observation: Evolution of HBr gas (white fumes) indicates reaction progress.[1][2] Ensure proper venting through a scrubber (NaOH trap).[1]

-

-

Quenching & Workup:

-

Cool the mixture back to 0°C.

-

Quench: Slowly add ice-cold 1M HCl (20 mL) . Caution: Exothermic hydrolysis of Al-complexes.[1][2]

-

Separate phases.[1] Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine organics, wash with Sat.[1][2] NaHCO

(to remove HBr traces) and Brine.[1][2] -

Dry over MgSO

and concentrate in vacuo.

-

-

Purification:

Troubleshooting & Optimization (Self-Validating Logic)

Use this decision tree to diagnose low yields.

Figure 2: Troubleshooting Logic Flow

Caption: Diagnostic workflow for common failure modes in benzylic alkylation.

Safety & Handling

-

Lachrymator Hazard: Benzylic bromides are potent lachrymators (tear gas agents).[1][2] Handle only in a functioning fume hood.

-

HBr Evolution: The reaction generates stoichiometric Hydrogen Bromide gas.[2] Do not seal the vessel; use a pressure-equalizing dropping funnel and an acid gas trap.

-

Moisture Sensitivity: AlCl

reacts violently with water.[1][2]

References

-

Friedel-Crafts Chemistry Standards: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.[1] (Foundational text on mechanism).

-

Benzylic Bromide Reactivity: Carey, F. A.; Sundberg, R. J.[1][2] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] (Detailed discussion on

vs E1 competition in benzylic systems). -

Catalyst Selection Guide: Lewis Acids in Organic Synthesis, Yamamoto, H., Ed.; Wiley-VCH, 2000.[1][2]

-

Reaction Protocol Verification: (General procedure validation).

Sources

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of 2-(1-bromoethyl)-1,4-dichlorobenzene

Welcome to the technical support guide for 2-(1-bromoethyl)-1,4-dichlorobenzene. This document is designed for researchers, scientists, and drug development professionals who utilize this reactive intermediate. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to maintain the integrity of this compound by preventing its primary degradation pathway: hydrolysis.

Section 1: Understanding the Core Problem - The Science of Hydrolysis

Q1: Why is 2-(1-bromoethyl)-1,4-dichlorobenzene so susceptible to hydrolysis?

A1: The high reactivity of this compound stems from its structure as a benzylic bromide . The carbon atom attached to the bromine is also directly attached to the dichlorinated benzene ring. This specific arrangement allows for a facile SN1 (Substitution Nucleophilic Unimolecular) reaction mechanism in the presence of a nucleophile, such as water.

The Causality Behind the Reactivity:

-

Formation of a Stable Carbocation: The rate-limiting step of the hydrolysis reaction is the spontaneous dissociation of the bromide ion (a good leaving group) to form a secondary benzylic carbocation.[1][2] This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized across the adjacent benzene ring. Factors that stabilize this intermediate will increase the rate of the reaction.[3][4]

-

Role of the Solvent: Polar protic solvents, with water being the most common example, are exceptionally effective at promoting SN1 reactions. They stabilize the carbocation intermediate through solvation, lowering the energy of the transition state and accelerating the overall rate of hydrolysis.[3][5]

Therefore, the central strategy for preventing degradation is the rigorous exclusion of water from the storage and handling environment.

Caption: SN1 hydrolysis mechanism of 2-(1-bromoethyl)-1,4-dichlorobenzene.

Section 2: Recommended Storage and Handling Protocols

Q2: What are the ideal, field-proven storage conditions for this reagent?

A2: The primary goal is to create an environment that is cold, dry, dark, and inert . Each parameter addresses a specific aspect of the degradation mechanism. Adherence to these conditions is critical for preserving the compound's purity and reactivity for your experiments.

| Parameter | Recommended Condition | Rationale | Unacceptable Condition |

| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of both hydrolysis and potential elimination reactions. | Room temperature or higher; temperature cycling (freeze-thaw). |

| Atmosphere | Under an inert gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing contact with the reagent. | Ambient air, which contains variable amounts of moisture. |

| Light | In an amber or opaque container | Protects against light-induced radical decomposition pathways, which can occur with benzylic halides. | Clear glass or plastic containers exposed to lab lighting. |

| Container Seal | Tightly closed with a PTFE-lined cap. Seal with Parafilm® for long-term storage. | Provides a robust physical barrier against moisture ingress.[6] | Loose caps, non-PTFE liners (which may degrade), or open beakers. |

Q3: What are the best practices for handling this reagent to avoid introducing contaminants?

A3: Contamination, primarily with water, often occurs during handling. Adopt an "anhydrous technique" mindset every time you use the reagent.

-

Work Environment: Whenever possible, handle the material inside a glovebox or on a bench with a positive pressure of dry inert gas.

-

Glassware and Equipment: Use glassware that has been oven-dried (e.g., at 120°C for at least 4 hours) and cooled in a desiccator or under a stream of inert gas. Syringes and needles should be purged with dry gas before use.

-

Solvents: If preparing a solution, use only high-purity, anhydrous-grade solvents.

-

Aliquoting: For frequent use, it is highly advisable to aliquot the material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the main stock bottle to the laboratory environment.

Section 3: Troubleshooting Guide - Detecting and Managing Hydrolysis

Q4: How can I tell if my material has been compromised by hydrolysis?

A4: Degradation can manifest in several ways, from obvious physical changes to subtle impurities detectable only by analytical instrumentation.

| Observation / Symptom | Potential Cause | Recommended Action / Verification Method |

| Material appears hazy, cloudy, or has a white precipitate | The hydrolysis product, 1-(2,5-dichlorophenyl)ethanol, may have lower solubility and is precipitating out. | Purity Analysis: Perform GC or 1H NMR analysis to confirm the presence of the alcohol and quantify its percentage. |

| A "fuming" appearance upon opening the container | Hydrolysis produces hydrogen bromide (HBr) gas as a byproduct, which fumes upon contact with moist air. | pH Test: Carefully dissolve a small sample in an appropriate organic solvent and wash with a minimal amount of neutral deionized water. Check the pH of the aqueous layer; a pH < 5 is a strong indicator of HBr presence. |

| Inconsistent or poor yields in subsequent reactions | The actual concentration of the active reagent is lower than assumed due to degradation. The hydrolysis product may also interfere with the reaction. | Re-quantify Purity: Do not rely on the label purity. Use a quantitative technique like qNMR or GC with an internal standard to determine the exact purity before use. |

| Appearance of unexpected spots on TLC analysis | Presence of the more polar alcohol hydrolysis product, which will have a lower Rf value than the starting material. | Co-spotting: If available, spot the suspect material alongside a known pure standard on the same TLC plate to compare Rf values. |

Q5: My material shows signs of minor hydrolysis (<5%). Can it be purified?

A5: Purification is possible but must be approached with caution. Standard aqueous workups are not suitable as they will exacerbate the hydrolysis. The most common method is flash column chromatography on silica gel using a non-polar, anhydrous solvent system (e.g., hexanes/ethyl acetate). However, the slightly acidic nature of silica gel can sometimes promote further degradation on the column. It is often more time- and cost-effective to procure fresh, high-purity material.

Section 4: Protocol for Quality Control

A proactive approach to quality control is the best way to ensure experimental success. We recommend performing a simple purity check upon receiving a new batch and periodically for materials in long-term storage.

Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol provides a reliable method to quantify the purity of 2-(1-bromoethyl)-1,4-dichlorobenzene and detect the primary hydrolysis product, 1-(2,5-dichlorophenyl)ethanol.

1. Sample Preparation: a. Prepare a stock solution of an internal standard (e.g., dodecane) of known concentration in anhydrous ethyl acetate. b. Accurately weigh ~5-10 mg of your 2-(1-bromoethyl)-1,4-dichlorobenzene sample into a 2 mL GC vial. c. Add 1.0 mL of the internal standard stock solution to the vial. d. Cap the vial immediately and vortex to ensure complete dissolution.

2. GC Instrumentation and Conditions:

- Column: Standard non-polar capillary column (e.g., DB-5, HP-5ms, or equivalent), 30 m x 0.25 mm x 0.25 µm.

- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

- Inlet: Split/splitless injector, 250°C, split ratio 50:1.

- Oven Program:

- Initial temperature: 80°C, hold for 2 minutes.

- Ramp: 15°C/min to 280°C.

- Hold: Hold at 280°C for 5 minutes.

- Detector: Flame Ionization Detector (FID), 300°C.

3. Data Analysis:

- Expected Elution Order: The less polar starting material, 2-(1-bromoethyl)-1,4-dichlorobenzene, will elute before the more polar hydrolysis product, 1-(2,5-dichlorophenyl)ethanol. The internal standard should elute in a clear region of the chromatogram.

- Quantification: Calculate the area percent of all peaks. For more accurate results, determine the response factor of the pure compound relative to the internal standard and perform a quantitative analysis.

// Nodes

Start [label="Receive or Sample Reagent", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Prep [label="Prepare Sample for GC\n(Dissolve in Anhydrous Solvent\n with Internal Standard)"];

Inject [label="Inject Sample into GC-FID"];

Analyze [label="Analyze Chromatogram\n(Check for Extra Peaks)"];

Decision [label="Purity > 98%?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Pass [label="Proceed with Experiment", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Fail [label="Quarantine Material\n(Consider Purification or Disposal)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Start -> Prep;

Prep -> Inject;

Inject -> Analyze;

Analyze -> Decision;

Decision -> Pass [label="Yes"];

Decision -> Fail [label="No"];

}

Caption: Quality control workflow for assessing reagent purity via GC.

References

-

Organic Chemistry: A Tenth Edition. (n.d.). Characteristics of the SN1 Reaction. Retrieved from [Link]

-

Pennsylvania State University. (n.d.). Characteristics of the SN1 Reaction. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

-

University of Calgary. (n.d.). Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

ResearchGate. (n.d.). PIMS spectra recorded during the decomposition of benzyl bromide. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 23). Factors Affecting the SN1 Reaction. Retrieved from [Link]

-

Kadrowski, B. (2020, April 5). Part 3: Factors Affecting SN1 Rates. YouTube. Retrieved from [Link]

-

Quora. (2023, February 22). What is the effect of steric hindrance on the hydrolysis of haloalkanes? Retrieved from [Link]

-

PubChem. (n.d.). Benzyl Bromide. Retrieved from [Link]

-

e-Consult. (n.d.). Halogenoalkanes: properties, reactions, mechanisms. Cambridge Syllabus Notes. Retrieved from [Link]

-

S D Fine-Chem Limited. (n.d.). Chemwatch MSDS 1592. Retrieved from [Link]

-

ACS Publications. (n.d.). Benzylic bromination-acetoxylation of toluenes. The Journal of Organic Chemistry. Retrieved from [Link]

- Citterio, A., Santi, R., & Pagani, A. (1987). Benzylic Bromination-Acetoxylation of Toluenes by Bromide Ion Catalyzed Thermal Decomposition of Peroxydisulfate in Acetic Acid in the Presence of Acetate Ions. The Journal of Organic Chemistry, 52(22), 4925–4927.

- Google Patents. (n.d.). Process for benzylic bromination.

-

Pearson qualifications. (n.d.). Core practical 4: Investigate the hydrolysis of halogenoalkanes. Retrieved from [Link]

-

chemrevise. (n.d.). Halogenoalkanes. Retrieved from [Link]

-

MaChemGuy. (2015, March 29). Haloalkanes 5. Rate of hydrolysis shown & explained. YouTube. Retrieved from [Link]

-

Hospeco Brands. (2018, November 14). Safety Data Sheet. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 1650: Adsorbable Organic Halides by Adsorption and Coulometric Titration; Revision C. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(1-bromoethyl)-1,4-dichlorobenzene. Retrieved from [Link]

- dos Santos, W. N. L., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Microchemical Journal, 110, 584-594.

-

Beilstein-Institut. (2024, June 3). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

U.S. Geological Survey. (n.d.). Methods for Analysis of Organic Substances in Water. Retrieved from [Link]

-

Indian Journal of Chemistry. (1983). Kinetics of Hydrolysis of Mono 6-Bromo-2,4-dichlorophenyl Phosphate In Acidic & Alkaline Media. Retrieved from [Link]

- Google Patents. (n.d.). Method for the determination of halides in samples containing organic compounds.

-

Chemistry Stack Exchange. (2016, December 19). Rates of hydrolysis in bicyclic and monocyclic compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1,4-dichlorobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dichlorobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Retrieved from [Link]

Sources

- 1. 7.5 Characteristics of the SN1 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 2. youtube.com [youtube.com]

- 3. 11.5 Characteristics of the SN1 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Documents [merckmillipore.com]

Minimizing dibromination side products in ethylbenzene bromination

Topic: Minimizing Dibromination Side Products in Ethylbenzene Bromination Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists

Introduction: The Kinetic Challenge of Selectivity

In drug development, the bromination of ethylbenzene is a pivotal functionalization step. However, it presents a classic kinetic challenge: Selectivity .

Whether you are targeting the benzylic position (radical mechanism) or the aromatic ring (electrophilic aromatic substitution), the introduction of the first bromine atom alters the reactivity of the molecule, often accelerating the second addition. This guide addresses the root causes of dibromination and provides self-validating protocols to maximize the mono-brominated species.

Module 1: Benzylic Bromination (Radical Pathway)

Target Product: (1-Bromoethyl)benzene Primary Side Product: (1,1-Dibromoethyl)benzene (Geminal dibromide)

The Mechanism of Failure: Why Dibromination Occurs

In radical bromination, the "Alpha-Effect" is your enemy. Once the first bromine is added to the benzylic carbon, the C-H bond on that same carbon becomes weaker (lower Bond Dissociation Energy) due to radical stabilization by both the phenyl ring and the bromine atom.

-

Result: The mono-brominated product reacts with bromine radicals faster than the starting ethylbenzene does.

-

The Fix: You must starve the reaction of free molecular bromine (

) to prevent the second attack. This is achieved using N-Bromosuccinimide (NBS) under conditions that strictly limit the steady-state concentration of

Visualizing the Kinetic Competition

Figure 1: The Kinetic Trap. High [Br2] concentrations accelerate the secondary reaction (k2), leading to dibromination.

Troubleshooting Guide: Benzylic Bromination

Q1: I am using NBS, but I still see >10% gem-dibromide. Why?

Diagnosis: Your "steady-state"

-

Stoichiometry Check: Never use 1.0 equivalents of NBS. Use 0.90 – 0.95 equivalents . Leaving 5-10% unreacted ethylbenzene is easier to separate (via distillation) than removing the dibromide.

-

Addition Rate: Do not dump NBS all at once. Add it in 3-4 portions over an hour.

-

Solvent Integrity: Water decomposes NBS, releasing HBr rapidly, which accelerates the release of massive amounts of

. Ensure your solvent (CCl4, PhCF3, or Methyl Acetate) is anhydrous.

Q2: The reaction stalls after 50% conversion. Should I add more initiator?

Diagnosis: Likely HBr accumulation. While trace HBr is needed to activate NBS, excess HBr can act as a radical quencher or cause acid-catalyzed decomposition. Corrective Action:

-

Add a Scavenger: Include solid

or -

Light Source: If using photo-initiation, ensure the flask glass is not UV-opaque (use quartz or Pyrex, not soda-lime if using deep UV) and check for coating on the lamp well.

Optimized Protocol: Benzylic Monobromination

Objective: Synthesis of 1-bromoethylbenzene with <3% dibromide.

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Solvent Choice: Use

-Trifluorotoluene (PhCF3) instead of CCl4. It is greener, has a higher boiling point ( -

Reagents:

-

Ethylbenzene (10 mmol, 1.0 eq)

-

NBS (Recrystallized, 9.0 mmol, 0.9 eq )

-

AIBN (0.1 mmol, 0.01 eq) or BPO.

-

-

Execution:

-

Dissolve Ethylbenzene in PhCF3 (0.5 M).

-

Add 50% of the NBS and all AIBN.

-

Heat to reflux (

bath). -

Crucial Step: Monitor color. The solution should turn pale orange (active Br radicals) and then fade to colorless (consumption).

-

Add the remaining NBS only after the color fades.

-

-

Workup: Cool to

to precipitate succinimide. Filter. Wash filtrate with water to remove succinimide traces. -

Analysis: Assess Mono:Di ratio via GC or

-NMR.

Module 2: Ring Bromination (EAS Pathway)

Target Product: 4-Bromoethylbenzene (Para) Primary Side Product: 2,4-Dibromoethylbenzene

The Mechanism of Selectivity

Unlike the radical pathway, the ring is deactivated after the first bromine is added (halogen is electron-withdrawing by induction). Therefore, dibromination in Electrophilic Aromatic Substitution (EAS) is kinetically slower than monobromination.

-

The Risk: Using a Lewis Acid catalyst that is too strong (

) or high temperatures (

Decision Matrix: Controlling Regioselectivity

Figure 2: Decision tree for troubleshooting high dibromide levels in ring bromination.

FAQ: Ring Bromination

Q3: How do I maximize the Para isomer over Ortho?

Answer: Sterics are your friend. The ethyl group is moderately bulky.

-

Temperature: Run the reaction at

to -

Catalyst: Use

powder or

Summary of Critical Parameters

| Parameter | Benzylic (Radical) | Ring (EAS) |

| Major Side Product | 1,1-Dibromoethylbenzene | 2,4-Dibromoethylbenzene |

| Primary Driver | High localized | Catalyst strength / High Temp |

| Reagent of Choice | NBS (Slow release) | |

| Stoichiometry | 0.90 - 0.95 eq | 1.0 - 1.05 eq |

| Solvent | PhCF3 or Benzotrifluoride | DCM or Neat |

References

-

Ogawa, A., et al. "Benzotrifluoride: A Useful Alternative Solvent for the Radical Bromination of Alkylbenzenes." Journal of Organic Chemistry, vol. 64, no. 19, 1999.

-

Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Green Chemistry, vol. 5, 2003.[2]

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989.

Sources

Technical Support Center: Optimizing Radical Bromination of 2-Ethyl-1,4-Dichlorobenzene

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower your research. This guide is dedicated to the nuanced process of benzylic bromination of 2-ethyl-1,4-dichlorobenzene, a key transformation for introducing functionality at the benzylic position. Here, we address common challenges and provide expert guidance in a direct question-and-answer format.

Section 1: Foundational Principles & Reaction Mechanism

This section covers the core concepts that govern the success of your benzylic bromination reaction. Understanding these principles is the first step toward troubleshooting and optimization.

Q1: What is the fundamental mechanism of the radical bromination of 2-ethyl-1,4-dichlorobenzene?

A1: The reaction proceeds via a free-radical chain mechanism, which consists of three distinct stages: initiation, propagation, and termination.[1] The goal is to selectively substitute a hydrogen atom at the benzylic position (the carbon atom of the ethyl group directly attached to the benzene ring) with a bromine atom. This position is highly favored due to the resonance stabilization of the resulting benzylic radical intermediate.[2][3]

The overall mechanism can be visualized as follows:

Caption: Radical chain mechanism for benzylic bromination.

Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent over molecular bromine (Br₂)?

A2: While molecular bromine (Br₂) can be used for radical bromination, it presents a significant risk of a competing reaction: electrophilic aromatic substitution on the electron-rich benzene ring.[4] To achieve selective benzylic bromination, a low and constant concentration of bromine is required.

N-Bromosuccinimide (NBS) is the ideal reagent for this purpose.[5] It does not act as the primary brominating agent itself. Instead, it reacts with the hydrogen bromide (HBr) generated during the propagation step to produce a small, steady amount of Br₂.[5][6] This clever mechanism ensures the bromine concentration remains too low for significant electrophilic attack on the aromatic ring, thereby maximizing the desired radical pathway.

Q3: What is the role of the radical initiator, AIBN, and how does it work?

A3: A radical initiator is a compound that generates free radicals upon gentle heating or UV irradiation, starting the chain reaction. Azobisisobutyronitrile (AIBN) is a widely used thermal initiator because it decomposes predictably and cleanly.[7][8] Upon heating to around 70-80 °C, AIBN undergoes thermal decomposition to release a molecule of highly stable nitrogen gas and two cyanoisopropyl radicals.[9][10][11] These radicals are then responsible for initiating the chain reaction as shown in the mechanism diagram above.

Sources

- 1. byjus.com [byjus.com]

- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. scribd.com [scribd.com]

- 7. Bromination - Common Conditions [commonorganicchemistry.com]

- 8. (PDF) Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene [academia.edu]

- 9. researchgate.net [researchgate.net]

- 10. mechanism of thermolysis of AIBN | Filo [askfilo.com]

- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]

Removing unreacted NBS from benzylic bromide reaction mixtures

A Guide to Removing NBS and Succinimide Impurities from Reaction Mixtures

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals effectively remove unreacted N-Bromosuccinimide (NBS) and its primary byproduct, succinimide, from benzylic bromide reaction mixtures. The successful isolation of a pure benzylic bromide is critical for subsequent synthetic steps and accurate characterization.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I need to remove after a Wohl-Ziegler benzylic bromination reaction?

After a typical reaction using N-Bromosuccinimide (NBS), two main impurities related to the reagent must be addressed:

-

Unreacted N-Bromosuccinimide (NBS): This is common if an excess of the reagent was used to drive the reaction to completion.[1]

-

Succinimide: This is the byproduct formed from NBS during the radical bromination process.[1]

Both can complicate purification. Succinimide is often particularly troublesome due to its polarity and solubility profile, which can lead to co-elution with the desired product during chromatography.[2][3]

Q2: How do I safely quench the excess, unreacted NBS in my reaction mixture?

Quenching is a crucial first step to neutralize the reactive excess NBS before aqueous workup. This is typically achieved by adding a mild reducing agent.[1] Aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are commonly used.[2][4][5] These reagents reduce NBS to the more stable and manageable succinimide byproduct.[1][2]

Q3: Succinimide is my main impurity. What is the best overall strategy to remove it?

The optimal method depends heavily on the physical properties (solid vs. liquid) and stability of your benzylic bromide product. The core strategy relies on exploiting the solubility differences between your product and succinimide. Key methods include:

-

Aqueous Wash/Extraction: Succinimide has significant solubility in water, which can be further enhanced.[6][7] Washing the organic layer with water, brine, or a mild basic solution like sodium bicarbonate (NaHCO₃) is a primary and effective technique.[2][8]

-

Filtration/Precipitation: In non-polar solvents like carbon tetrachloride (CCl₄) or hexane, succinimide is poorly soluble.[9] If the reaction is performed in such a solvent, a large portion of the succinimide byproduct will precipitate and can be removed by simple filtration after cooling the reaction mixture.[2][10]

-

Recrystallization: If your benzylic bromide product is a solid, recrystallization can be a highly effective method for removing residual succinimide.[2][11]

-

Column Chromatography: For liquid products or when other methods fail to achieve high purity, flash column chromatography is the definitive method.[12][13]

Q4: My product is co-eluting with succinimide during column chromatography. What can I do?

This is a common and frustrating issue.[3] To resolve this:

-

Improve the Workup: First, ensure the preceding aqueous washes were thorough. A wash with a dilute basic solution (like saturated NaHCO₃) is highly recommended, as it deprotonates succinimide, making the resulting succinimide salt significantly more water-soluble and easier to remove before chromatography.[1][2]

-

Solvent System Optimization: Adjust the polarity of your eluent. Since succinimide is quite polar, using a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) can help retain the succinimide on the silica column while allowing the typically less polar benzylic bromide to elute first.[12][14]

-

Use a Silica Plug: Before a full column, you can filter the crude mixture through a short plug of silica gel, eluting with a relatively non-polar solvent. This can trap a significant amount of the succinimide impurity.[15]

Q5: My benzylic bromide is sensitive to base. How can I remove succinimide without risking decomposition?

If your product contains base-labile functional groups (e.g., esters), avoid washes with sodium carbonate or hydroxide. Instead, rely on these milder strategies:

-

Repeated Water and Brine Washes: Use multiple washes with deionized water and saturated brine to physically partition the neutral succinimide into the aqueous layer.[1]

-

Recrystallization or Chromatography: These physical separation methods do not rely on chemical reactivity and are safe for base-sensitive compounds.[11][16]

Troubleshooting and Purification Strategy Selection

The optimal purification workflow depends on the specific properties of your target molecule and the solvent used for the reaction. The following decision tree provides a logical pathway for selecting the most effective purification strategy.

Caption: Decision tree for selecting a suitable purification strategy.

Underlying Principles & Data

The success of these purification strategies hinges on the significant differences in solubility between the key components. Succinimide, with its two polar amide C=O bonds and N-H group, is significantly more water-soluble than both NBS and the typically non-polar benzylic bromide product.

| Compound | Water Solubility | Common Organic Solvent Solubility | Rationale for Separation |

| N-Bromosuccinimide (NBS) | Slightly soluble (1.47 g/100 g)[17] | Soluble in acetone, THF, DMF, acetonitrile; Insoluble in hexane, CCl₄.[9] | Quenched to succinimide before workup. Insoluble in non-polar solvents. |

| Succinimide | Soluble, especially in hot water.[6][18][19] | Soluble in ethanol; Insoluble in ether, chloroform, hexane.[6][7] | Highly polar; easily extracted into an aqueous phase, especially after conversion to its salt with a mild base. Precipitates from non-polar reaction solvents. |

| Benzylic Bromide (Typical) | Insoluble | Generally highly soluble in non-polar to moderately polar solvents (hexane, ether, CH₂Cl₂, EtOAc).[13] | Low polarity; remains in the organic phase during aqueous extraction. |

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup

This is the most common first step after the reaction is complete.

-

Cool the Reaction: Cool the reaction mixture to room temperature. If using a non-polar solvent like CCl₄, cool further in an ice bath to maximize succinimide precipitation.

-

(Optional) Filtration: If a significant amount of solid (succinimide) has precipitated, filter the mixture through a Büchner funnel and wash the solid cake with a small amount of cold solvent.[2] Combine the filtrates.

-

Quench NBS: Transfer the organic solution to a separatory funnel. Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and shake. Continue until the yellow/orange color of bromine/NBS is no longer visible in the organic layer.[2]

-

Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][8] This will convert the remaining acidic succinimide into its highly water-soluble sodium salt. Vent the separatory funnel frequently to release CO₂ pressure.

-

Water & Brine Wash: Wash the organic layer sequentially with deionized water and then with a saturated brine solution to remove residual salts and water.

-

Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude benzylic bromide.[2][20]

Protocol 2: Purification by Flash Column Chromatography

This protocol is used when the benzylic bromide is an oil or when aqueous workup fails to provide sufficient purity.

-

Prepare the Column: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).

-

Select Eluent: The eluent system should be non-polar. A mixture of hexane and ethyl acetate is common.[12] Start with a very low polarity (e.g., 95:5 or 99:1 hexane:ethyl acetate) to elute the non-polar benzylic bromide. The more polar succinimide will remain on the column.

-

Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent or a compatible solvent (like dichloromethane) and load it onto the top of the silica gel column.

-

Elute the Column: Begin eluting with the non-polar solvent mixture, collecting fractions.

-

Monitor with TLC: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.[15] The benzylic bromide should have a higher Rf value than the succinimide.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzylic bromide.

Expert Tip: Benzylic bromides can sometimes decompose on acidic silica gel.[16] If you observe decomposition (streaking on TLC, low recovery), consider deactivating the silica by adding ~1% triethylamine to the eluent or using neutral alumina as the stationary phase.[16]

References

-

Grokipedia. (n.d.). N-Bromosuccinimide. Retrieved February 22, 2026, from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). N-Bromosuccinimide, 99%. Retrieved February 22, 2026, from [Link]

-

ChemBK. (n.d.). Succinimide - Physico-chemical Properties. Retrieved February 22, 2026, from [Link]

-

Chemistry Learner. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved February 22, 2026, from [Link]

-

Tlili, A., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. Retrieved February 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). 3,5-DIBROMO-2-PYRONE. Retrieved February 22, 2026, from [Link]

-

Cheméo. (n.d.). Succinimide (CAS 123-56-8) - Chemical & Physical Properties. Retrieved February 22, 2026, from [Link]

-

Lee, J. C., et al. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Synthetic Communications. Retrieved February 22, 2026, from [Link]

-

Chegg. (2023, February 19). Solved a) Succinimide is an organic compound used in many. Retrieved February 22, 2026, from [Link]

-

Reddit. (2021, January 16). Best reagent to quench excess NBS? Retrieved February 22, 2026, from [Link]

-

Reddit. (2015, July 8). NBS Radical Bromination - anyone have experience running? Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2018, July 9). How to separate succinimide from a bromination product when using NBS? Retrieved February 22, 2026, from [Link]

- Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.

-

Amazon AWS. (n.d.). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Retrieved February 22, 2026, from [Link]

-

AD PHARMACHEM. (2024, July 10). N-Bromo Succinimide (NBS). Retrieved February 22, 2026, from [Link]

-

Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved February 22, 2026, from [Link]

-

ChemRxiv. (2025, February 22). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved February 22, 2026, from [Link]

-

Cambridge University Press. (n.d.). Wohl-Ziegler Reaction. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2012, May 16). Removing Benzyl bromide. Retrieved February 22, 2026, from [Link]

- Google Patents. (n.d.). CN107098791A - A kind of preparation method of benzyl bromide a-bromotoluene.

-

ResearchGate. (2025, March 7). (PDF) User‐friendly and Green Procedure for a Photoinduced Wohl‐Ziegler Reaction. Retrieved February 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved February 22, 2026, from [Link]

-

Scribd. (n.d.). Chemists' Guide to Wohl-Ziegler Reaction | PDF. Retrieved February 22, 2026, from [Link]

-

Reddit. (2022, June 15). separating benzyl bromide. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved February 22, 2026, from [Link]

-

KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved February 22, 2026, from [Link]

-

Reddit. (2024, April 9). Quenching guide. Retrieved February 22, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]